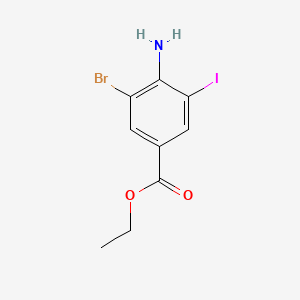

Ethyl 4-amino-3-bromo-5-iodobenzoate

Descripción

Contextualization within Halogenated Aminobenzoate Chemistry

Halogenated aminobenzoates are a class of compounds that serve as important intermediates in the synthesis of a wide array of organic molecules. researchgate.net The parent compound, ethyl 4-aminobenzoate, also known as benzocaine (B179285), is a well-known local anesthetic. sigmaaldrich.combldpharm.comtcichemicals.comnih.gov The introduction of halogen atoms onto the aminobenzoate scaffold dramatically alters the electronic properties and reactivity of the molecule. nih.gov Halogens are known to participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and recognition processes, which is of growing interest in crystal engineering and materials science. researchgate.net The presence of halogens can also enhance the metabolic stability and bioavailability of drug candidates. nih.govmdpi.com

Significance of Functional Group Combination (Amino, Bromo, Iodo, Ester) in Advanced Organic Synthesis

The specific combination of an amino group, two different halogens (bromo and iodo), and an ester group on the same aromatic ring makes Ethyl 4-amino-3-bromo-5-iodobenzoate a highly versatile synthetic intermediate. hilarispublisher.com The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution and can also act as a nucleophile or be converted into a diazonium salt for a wide range of transformations. researchgate.netchemistrysteps.com The ester functionality can be hydrolyzed to the corresponding carboxylic acid or participate in various coupling reactions.

The differential reactivity of the C-Br and C-I bonds is particularly significant. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations. This orthogonal reactivity is a key advantage in the construction of highly complex molecules. nih.gov

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound primarily focuses on its use as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. hilarispublisher.com Its utility as an intermediate for creating biologically active compounds is an area of active investigation. hilarispublisher.comresearchgate.net

However, a detailed survey of the literature reveals several research gaps. While its potential is recognized, there is a lack of published, in-depth studies on the specific reaction kinetics and mechanistic details for this particular compound. Furthermore, while its use as a building block is established, there are limited examples of complex target molecules that have been synthesized from it and are reported in peer-reviewed literature. The full potential of its unique combination of functional groups remains to be explored, particularly in the context of developing novel catalysts or functional materials where the interplay of all substituents could lead to emergent properties. hilarispublisher.comnih.gov Future research would benefit from a more systematic exploration of its reaction scope and the development of novel synthetic methodologies that take full advantage of its multifunctional nature. hilarispublisher.comresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-amino-3-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVATDJDHOIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693482 | |

| Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437707-51-2 | |

| Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of Ethyl 4 Amino 3 Bromo 5 Iodobenzoate

Advanced Synthetic Routes to Ethyl 4-amino-3-bromo-5-iodobenzoate

The synthesis of this compound typically involves a multi-step sequence starting from simpler benzoic acid derivatives. Key strategic considerations include the introduction of the three different substituents at the desired positions with high regioselectivity and the final esterification of the carboxylic acid.

Multi-Step Synthesis from Precursor Benzoic Acid Derivatives

A plausible and commonly employed synthetic strategy for this compound begins with a more readily available starting material, such as 4-aminobenzoic acid or its ethyl ester, benzocaine (B179285). The synthesis then proceeds through a series of electrophilic aromatic substitution reactions to introduce the halogen atoms, followed by esterification if the synthesis starts from the carboxylic acid.

A representative multi-step synthesis can be outlined as follows:

Esterification of 4-aminobenzoic acid: If starting with 4-aminobenzoic acid, the first step is typically a Fischer esterification to produce ethyl 4-aminobenzoate. This reaction is acid-catalyzed and is usually carried out by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.

Bromination of Ethyl 4-aminobenzoate: The next step involves the regioselective bromination of the ethyl 4-aminobenzoate. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, bromination occurs at one of the ortho positions.

Iodination of Ethyl 4-amino-3-bromobenzoate: The final step in the formation of the aromatic core is the iodination of the brominated intermediate. This step is crucial for introducing the second, different halogen atom. The synthesis of a closely related compound, methyl 2-amino-5-bromo-3-iodobenzoate, has been achieved by treating methyl 2-amino-5-bromobenzoate with N-iodosuccinimide (NIS) in acetic acid. chemicalbook.com A similar approach can be envisioned for the ethyl ester, where ethyl 4-amino-3-bromobenzoate is treated with an iodinating agent to yield the final product.

This stepwise introduction of the halogens is essential to ensure the correct substitution pattern.

Regioselective Halogenation Strategies (Bromination, Iodination)

The success of the synthesis of this compound hinges on the ability to control the regioselectivity of the halogenation steps.

Bromination: The bromination of ethyl 4-aminobenzoate is directed by the strongly activating and ortho, para-directing amino group. Standard brominating agents such as bromine (Br₂) in a suitable solvent like acetic acid or a less hazardous alternative like N-bromosuccinimide (NBS) can be employed. The reaction conditions can be tuned to favor mono-bromination at the position ortho to the amino group.

Iodination: The subsequent iodination of ethyl 4-amino-3-bromobenzoate requires careful selection of the iodinating agent to achieve the desired regioselectivity. The existing amino and bromo substituents on the ring will influence the position of the incoming iodo group. As demonstrated in the synthesis of a similar compound, N-iodosuccinimide (NIS) is an effective reagent for the regioselective iodination of an aminobenzoate derivative. chemicalbook.com The reaction is typically carried out in a polar solvent like acetic acid. The combination of the activating amino group and the deactivating but ortho, para-directing bromo group, along with steric considerations, directs the iodine to the vacant ortho position relative to the amino group.

Esterification Techniques for Benzoic Acid Analogues

The ethyl ester functionality in the target molecule is typically introduced via Fischer esterification. This is a well-established and widely used method for the preparation of esters from carboxylic acids and alcohols.

In the context of synthesizing this compound, if the halogenation steps are performed on 4-aminobenzoic acid, the resulting 4-amino-3-bromo-5-iodobenzoic acid would then be subjected to esterification. The general procedure involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.

For example, the synthesis of ethyl 4-amino-3,5-difluorobenzoate is achieved by refluxing 4-amino-3,5-difluorobenzoic acid in ethanol with sulfuric acid. A similar protocol would be applicable to the bromo-iodo analogue.

Functional Group Transformations and Reactivity of this compound

The presence of multiple functional groups on the aromatic ring of this compound makes it a valuable intermediate for further chemical modifications. The aromatic amino group, in particular, is a site of rich reactivity.

Reactions Involving the Aromatic Amino Group

The amino group in this compound can undergo a variety of reactions, including acylation and alkylation, to introduce new functional groups and build more complex molecular architectures.

Acylation: The amino group of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the acetylation of anilines is a common transformation. A general procedure involves treating the aniline (B41778) with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or sodium acetate. ncert.nic.in This reaction can be used to introduce a wide variety of acyl groups onto the nitrogen atom.

Diazotization and Coupling Reactions

The primary amino group in this compound is a key functional handle for a variety of transformations, most notably diazotization followed by coupling or substitution reactions.

Diazotization

The conversion of the aromatic amino group into a diazonium salt is a fundamental step that opens up a wide range of synthetic possibilities. This reaction is typically carried out by treating the aniline derivative with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The steric hindrance posed by the ortho-bromo and ortho-iodo substituents might influence the rate of diazotization, potentially requiring carefully optimized reaction conditions.

Coupling Reactions (Azo Coupling)

Once formed, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds such as phenols, anilines, and naphthols. The coupling typically occurs at the para position of the coupling partner. However, the bulky halogen atoms adjacent to the diazonium group in the derivative of this compound could present significant steric challenges for the approach of the coupling partner, potentially leading to lower yields or requiring specific catalysts to facilitate the reaction. Recent research has shown that dinickel complexes can catalyze the dimerization of sterically hindered ortho-substituted aryl azides, suggesting that specialized catalytic systems might be necessary for efficient azo coupling with this substrate. organic-chemistry.org

Reactions Involving Halogen Substituents (Bromine, Iodine)

The presence of both bromine and iodine on the aromatic ring allows for selective transformations, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is expected that the Suzuki-Miyaura coupling would occur selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.govrsc.org Studies on unprotected ortho-bromoanilines have demonstrated the feasibility of Suzuki-Miyaura coupling on sterically hindered and electronically complex substrates. nih.govrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond would likely lead to selective coupling at this position. The Negishi coupling is known for its high functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. The reactivity order of the halogens in the Heck reaction is typically I > Br > Cl, again suggesting that selective reaction at the iodine-substituted position is feasible. organic-chemistry.orgwikipedia.org The presence of an electron-donating amino group on the aromatic ring can influence the reaction rate and outcome. libretexts.org

Table 1: Expected Regioselectivity in Cross-Coupling Reactions

| Cross-Coupling Reaction | Expected Site of Primary Reaction | Rationale |

|---|---|---|

| Suzuki-Miyaura | Carbon-Iodine Bond | Higher reactivity of C-I bond in oxidative addition to Pd(0) |

| Negishi | Carbon-Iodine Bond | Higher reactivity of C-I bond in oxidative addition to Pd(0) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. However, the presence of ortho and para electron-withdrawing groups can facilitate this reaction. In the case of this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution of the bromine or iodine atoms is expected to be challenging under standard conditions. wikipedia.orgchemistrysteps.com

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The amino group, after suitable protection (e.g., as a pivaloyl amide), can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the adjacent ortho position. wikipedia.org However, in this specific molecule, both ortho positions to the amino group are already substituted with halogens.

An alternative strategy is halogen-metal exchange. Treatment with an organolithium reagent, typically at low temperatures, can lead to the exchange of a halogen atom for a lithium atom. The rate of halogen-metal exchange is generally faster for iodine than for bromine. Therefore, selective lithiation at the iodine position could potentially be achieved, creating a nucleophilic center for subsequent reaction with various electrophiles.

Transformations of the Ester Group

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-promoted hydrolysis (saponification) is a common method, typically employing a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. sserc.org.uklibretexts.org The presence of bulky ortho substituents (bromine and iodine) can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unhindered benzoates. arkat-usa.org Mild methods for the hydrolysis of hindered esters, such as using NaOH in a non-aqueous medium, have been developed and could be applicable. arkat-usa.org

Acid-catalyzed hydrolysis is another option, typically carried out by heating the ester with a strong acid like sulfuric acid or hydrochloric acid in the presence of water.

The resulting 4-amino-3-bromo-5-iodobenzoic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation.

Table 2: Key Transformations of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Amino Group | Diazotization | NaNO₂, HCl, 0-5 °C | Ethyl 4-diazonium-3-bromo-5-iodobenzoate chloride |

| Halogen Substituents | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Ethyl 4-amino-3-bromo-5-arylbenzoate |

| Halogen Substituents | Negishi Coupling | Organozinc reagent, Pd catalyst | Ethyl 4-amino-3-bromo-5-alkyl/arylbenzoate |

| Halogen Substituents | Heck Reaction | Alkene, Pd catalyst, base | Ethyl 4-amino-3-bromo-5-vinylbenzoate |

Transesterification Reactions

Transesterification is a fundamental organic reaction that converts one ester into another through interchange of the alkoxy group. In the context of this compound, this reaction allows for the replacement of the ethyl group with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the ester moiety. This transformation is typically catalyzed by an acid or a base.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ethyl ester. The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, reacting the parent ester with an excess of a different alcohol (R'-OH) in the presence of a catalyst like sulfuric acid or sodium alkoxide would yield the corresponding new ester.

Table 1: Examples of Potential Transesterification Products

| Reactant Alcohol (R'-OH) | Product Name | Chemical Formula of Product |

|---|---|---|

| Methanol | Mthis compound | C₈H₇BrINO₂ |

| Propanol | Propyl 4-amino-3-bromo-5-iodobenzoate | C₁₀H₁₁BrINO₂ |

This reaction is crucial for fine-tuning the solubility, reactivity, and biological activity of derivatives synthesized from the parent compound.

Reduction to Alcohol Derivatives

The ester functional group in this compound can be selectively reduced to a primary alcohol, yielding (4-amino-3-bromo-5-iodophenyl)methanol. This transformation is a key step for introducing a hydroxymethyl group, which can serve as a handle for further synthetic modifications, such as etherification, oxidation to an aldehyde, or conversion to a leaving group.

Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product.

Table 2: Ester Reduction Transformation

| Starting Material | Reagent | Product |

|---|

This reduction provides access to a different class of derivatives, expanding the synthetic utility of the original scaffold.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is central to fields like medicinal chemistry, where structure-activity relationships are explored. The highly substituted nature of this compound makes it an excellent starting point for generating a wide array of new molecules.

Synthesis of Structurally Related Halogenated Aminobenzoates

The synthesis of structurally related halogenated aminobenzoates can be achieved through regioselective halogenation of various aminobenzoate precursors. The directing effects of the amino and ester groups on the aromatic ring, along with the choice of halogenating agent, determine the final substitution pattern.

For example, a synthetic route to a related compound, methyl 2-amino-5-bromo-3-iodobenzoate, involves the iodination of methyl 2-amino-5-bromobenzoate. chemicalbook.com In this procedure, the starting material is treated with N-iodosuccinimide (NIS) in acetic acid to introduce the iodine atom at the position ortho to the amino group, yielding the desired product in high yield. chemicalbook.com A similar strategy could be envisioned starting from Ethyl 4-aminobenzoate, followed by sequential bromination and iodination.

Table 3: Synthesis of Halogenated Aminobenzoate Analogues

| Precursor | Reagent(s) | Product |

|---|---|---|

| Ethyl 4-aminobenzoate | 1. N-Bromosuccinimide (NBS) 2. N-Iodosuccinimide (NIS) | This compound |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide (NIS) | Methyl 2-amino-5-bromo-3-iodobenzoate chemicalbook.com |

Diversification via Modification of the Benzoate (B1203000) Scaffold

The halogen substituents on the benzoate ring, particularly the iodine atom, are excellent handles for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling significant diversification of the core structure.

The Sonogashira cross-coupling reaction, for instance, can be used to introduce alkyne moieties at the halogenated positions. Research has demonstrated the use of related compounds like ethyl 4-amino-3-iodobenzoate in palladium-copper catalyzed Sonogashira couplings with terminal alkynes. rsc.org This highlights the potential to selectively react at the iodo-position of this compound, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in such catalytic cycles. Other important reactions include the Suzuki coupling (with boronic acids) and Stille coupling (with organostannanes) to form new biaryl structures.

Table 4: Potential Scaffold Diversification Reactions

| Reaction Type | Coupling Partner | Potential Product Class |

|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Arylalkyne derivatives rsc.org |

| Suzuki Coupling | Arylboronic Acid | Biaryl derivatives |

| Heck Coupling | Alkene | Arylalkene (styrene) derivatives |

Chiral Derivatives and Enantioselective Synthesis Approaches

While this compound is an achiral molecule, it can be a precursor to chiral derivatives. Enantioselective synthesis approaches are critical for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. Chirality can be introduced by several methods:

Derivatization with Chiral Auxiliaries: The amino group can be reacted with a chiral reagent to form a temporary diastereomeric intermediate, which can then guide subsequent stereoselective reactions on the scaffold.

Asymmetric Catalysis: Modifications of the scaffold, such as additions to a derivative containing a prochiral center, can be performed using chiral catalysts. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral halogenated compounds. nih.gov For example, chiral amine catalysts can be used to control the stereochemistry of reactions at positions adjacent to carbonyl groups or other functional handles introduced onto the molecule. nih.gov

Halogen-Bonding Catalysis: The halogen atoms themselves can participate in non-covalent interactions known as halogen bonds. Chiral halonium salts have been developed as asymmetric catalysts that leverage these interactions to control stereoselectivity in reactions, such as the synthesis of β-amino cyanoesters. nih.gov This advanced strategy could potentially be adapted for enantioselective transformations involving the halogenated benzoate scaffold.

These approaches provide pathways to novel, enantioenriched molecules that would be difficult to access through classical resolution methods.

Advanced Spectroscopic Characterization Techniques for Research on Ethyl 4 Amino 3 Bromo 5 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy is one of the most utilized methods for determining the structure of organic compounds. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a hypothetical ¹H NMR spectrum of Ethyl 4-amino-3-bromo-5-iodobenzoate, the ethyl group would exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom would be deshielded and appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet. The protons on the aromatic ring would likely appear as singlets, given their isolation from each other by the substituents. The amino (-NH₂) protons would also produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Aromatic C-H |

| ~7.8 | Singlet | 1H | Aromatic C-H |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Note: This table is a hypothetical representation based on known chemical shift values for similar structures.

Carbon-13 (¹³C) NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon.

For this compound, the carbonyl carbon of the ester group would be expected to have the most downfield chemical shift. The aromatic carbons would appear in a specific region of the spectrum, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing halogen substituents. The carbons of the ethyl group would appear at the most upfield positions.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150 | Aromatic C-NH₂ |

| ~135 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~115 | Aromatic C-Br |

| ~90 | Aromatic C-I |

| ~110 | Aromatic C-COOEt |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: This table is a hypothetical representation based on known chemical shift values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For instance, a cross-peak between the quartet and triplet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the ethyl group, the carbonyl carbon, and the aromatic ring, as well as the relative positions of the substituents on the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₉H₉BrINO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine and iodine atoms would be evident from their characteristic isotopic patterns. chemimpex.comchemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups.

The primary amino (-NH₂) group should show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration typically appears at a higher frequency than the symmetric stretching vibration. Additionally, a scissoring deformation of the N-H bond is expected around 1620 cm⁻¹.

The ester functional group will be clearly identifiable by a strong C=O stretching band, typically appearing in the range of 1730-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring. The C-O stretching vibrations of the ester group will likely produce two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1100 cm⁻¹.

The aromatic ring itself will give rise to several characteristic absorptions. C-H stretching vibrations on the benzene (B151609) ring are anticipated just above 3000 cm⁻¹. In-ring C-C stretching vibrations typically appear as a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can provide clues about the arrangement of substituents.

The carbon-halogen bonds will also have characteristic absorptions, although they appear in the lower frequency "fingerprint" region of the spectrum. The C-Br stretching vibration is expected in the 680-515 cm⁻¹ range, while the C-I stretch is anticipated at even lower wavenumbers, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Amino | 3500-3400 | Medium |

| Symmetric N-H Stretch | Amino | 3400-3300 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2980-2850 | Medium |

| C=O Stretch | Ester | 1730-1700 | Strong |

| N-H Scissoring | Amino | ~1620 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |

| C-O Stretch (asymmetric) | Ester | ~1250 | Strong |

| C-O Stretch (symmetric) | Ester | ~1100 | Medium |

| C-Br Stretch | Bromo | 680-515 | Medium to Strong |

| C-I Stretch | Iodo | 600-500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring.

The benzene ring itself has characteristic absorptions, and the presence of substituents can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε). The amino (-NH₂) group is a strong auxochrome, an electron-donating group that, when attached to a chromophore (the benzene ring), can shift the absorption to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The ester group and the halogen atoms (bromo and iodo) also influence the electronic structure of the benzene ring. Halogens can have a dual effect, with their inductive electron-withdrawing nature and their ability to donate a lone pair of electrons through resonance.

For this compound, one would expect to observe characteristic π → π* transitions. Due to the presence of the amino group and the extended conjugation, the primary absorption bands are likely to be red-shifted compared to unsubstituted benzene. The presence of multiple, heavy halogen substituents can also influence the position and intensity of the absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Type of Transition | Chromophore | Predicted λ_max (nm) | Notes |

| π → π* | Substituted Benzene Ring | 250 - 350 | The exact wavelength will be influenced by the combined electronic effects of the amino, bromo, iodo, and ethyl benzoate (B1203000) substituents. A solvent-dependent shift (solvatochromism) is also expected. |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

Furthermore, the presence of the heavy bromine and iodine atoms could lead to significant halogen bonding interactions, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic region on a neighboring molecule. These non-covalent interactions can have a profound effect on the solid-state architecture of the compound and its derivatives.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, Halogen bonds (Br···O, I···O) |

Theoretical and Computational Studies on Ethyl 4 Amino 3 Bromo 5 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of Ethyl 4-amino-3-bromo-5-iodobenzoate. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, hypothetically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation through geometry optimization.

This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a theoretical model of the molecule's structure at a quantum mechanical level. The presence of bulky iodine and bromine atoms, along with the amino and ethyl ester groups on the benzene (B151609) ring, creates significant steric and electronic effects that dictate the final geometry. For instance, the planarity of the amino group and the orientation of the ethyl chain relative to the aromatic ring are key parameters determined through this optimization.

Illustrative optimized geometric parameters for this compound, as would be predicted by DFT calculations, are presented below.

Interactive Table 1: Hypothetical Optimized Geometric Parameters The following data is illustrative and based on typical values for similar structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-N | 1.39 Å |

| Bond Angle | Br-C-C | 119.5° |

| Bond Angle | I-C-C | 120.8° |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) could be used to calculate various molecular properties of this compound.

These calculations can provide values for properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with external electric fields and its potential applications in nonlinear optics. The significant electronegativity differences between the halogen (Br, I), nitrogen, and oxygen atoms and the carbon framework result in a notable molecular dipole moment.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of these orbitals, particularly the frontier orbitals, is critical for understanding chemical reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which act as the primary electron-donating centers. Conversely, the LUMO would likely be distributed over the benzene ring and the electron-withdrawing carbonyl group of the ester. The presence of electron-donating (amino) and withdrawing (halogens, ester) groups influences these energy levels. worldscientific.commdpi.com

Interactive Table 2: Hypothetical Frontier Orbital Energies This data is for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution within a molecule. It examines interactions between filled and vacant orbitals to understand hyperconjugation, which stabilizes the molecule through electron delocalization.

For this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. The analysis would likely show significant negative charges on the nitrogen and oxygen atoms and the halogen atoms due to their high electronegativity, while the carbon atom of the carbonyl group would carry a significant positive charge. These charge distributions are crucial for predicting how the molecule interacts with other reagents.

Prediction of Reactivity and Reaction Mechanisms

The computational data derived from DFT and other methods can be used to predict the reactivity of this compound. A Molecular Electrostatic Potential (MEP) map, for example, visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a powerful tool in computational chemistry, rooted in density functional theory (DFT), used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org

For a nucleophilic attack (where the molecule accepts electrons), the relevant Fukui function, f+(r), is calculated based on the electron density of the anionic (N+1 electron) and neutral (N electron) species. A higher value of f+(r) at an atomic site indicates a greater susceptibility to nucleophilic attack. Conversely, for an electrophilic attack (where the molecule donates electrons), the Fukui function, f-(r), is determined from the neutral (N electron) and cationic (N-1 electron) states. A larger f-(r) value points to the most likely site for an electrophilic attack. scm.com

In the case of this compound, a Fukui function analysis would be instrumental in understanding its reactivity. The amino (-NH2) group is an electron-donating group, which would be expected to increase the electron density in the benzene ring, particularly at the ortho and para positions. However, the presence of three different substituents (amino, bromo, and iodo) complicates a simple qualitative prediction. Computational analysis would provide precise, quantitative data on the reactivity of each atomic center.

Illustrative Data Table for Fukui Function Analysis of a Substituted Benzene (Hypothetical Data):

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| C1 | 0.025 | 0.045 |

| C2 | 0.089 | 0.012 |

| C3 | 0.031 | 0.055 |

| C4 | 0.152 | 0.008 |

| C5 | 0.028 | 0.061 |

| C6 | 0.095 | 0.015 |

| N7 | 0.015 | 0.250 |

| O8 | 0.210 | 0.005 |

| O9 | 0.180 | 0.007 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Pathway Calculations and Transition State Analysis

Reaction pathway calculations are a cornerstone of computational chemistry, providing detailed mechanistic insights into chemical reactions. These calculations map out the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. A key aspect of this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

For this compound, such calculations could be employed to study a variety of potential reactions, such as further electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the ester group. The calculations would reveal the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

The analysis of the transition state geometry provides a snapshot of the molecular structure at the peak of the energy barrier, revealing which bonds are breaking and which are forming. This information is crucial for a deep understanding of the reaction mechanism.

Illustrative Data Table for a Hypothetical Reaction Pathway Calculation:

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0.0 | C-H: 1.09 |

| Transition State | +25.5 | C-H: 1.50, C-E: 1.80 |

| Products | -10.2 | C-E: 1.35 |

Note: 'E' represents an incoming electrophile. This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations would be valuable for exploring its conformational landscape. The ethyl ester and amino groups have rotational freedom, and MD simulations could reveal the preferred orientations of these groups and the energy barriers between different conformations. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. This can provide insights into its solubility, aggregation behavior, and other physical properties. For instance, simulations could model the interactions between these molecules in a solvent to understand their aggregation tendencies. acs.org

Illustrative Data Table of Intermolecular Interaction Energies from a Hypothetical MD Simulation:

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -5.8 |

| Electrostatic | -3.2 |

| Hydrogen Bonding | -1.5 |

| Total | -10.5 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

While no specific QSAR studies on this compound have been found, this compound could be included in a dataset of similar molecules to develop a QSAR model. Molecular descriptors for this compound would be calculated, including electronic properties (such as partial charges and dipole moment), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP).

These descriptors, along with those of other related compounds, would be used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates these properties with a measured biological activity (e.g., enzyme inhibition or toxicity). Such a model could then be used to guide the design of new analogs with improved activity or other desirable properties.

Illustrative Data Table of Molecular Descriptors for a Hypothetical QSAR Study:

| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| Compound A | 2.5 | 250.1 | 2.1 | 10.5 |

| Compound B | 3.1 | 285.5 | 2.8 | 5.2 |

| This compound (Hypothetical) | 3.8 | 370.0 | 3.5 | (Predicted) |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Applications and Advanced Research Trajectories of Ethyl 4 Amino 3 Bromo 5 Iodobenzoate

Research in Pharmaceutical Development

The strategic placement of reactive halogen atoms and an amino group makes Ethyl 4-amino-3-bromo-5-iodobenzoate a key starting material in the synthesis of complex molecular architectures with potential therapeutic applications.

Role as a Precursor in Novel Drug Candidate Synthesis

This compound serves as a crucial intermediate in the construction of novel drug candidates. The presence of bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, while the amino group can be readily diazotized or acylated to introduce further diversity. This versatility is highly valued in medicinal chemistry for creating libraries of compounds for high-throughput screening.

A notable area of application is in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. For instance, research on related aminobenzoate derivatives has led to the development of thienopyrimidine-based molecules. These compounds, synthesized from precursors analogous to this compound, have shown potential as dual inhibitors of topoisomerase-I and II, enzymes critical for DNA replication in cancer cells. sigmaaldrich.com The synthesis typically involves the Gewald reaction, starting with an aminoester derivative to build the thiophene (B33073) ring, which is then fused with a pyrimidine (B1678525) ring. sigmaaldrich.com This general strategy highlights how the aminobenzoate scaffold is pivotal in accessing complex, biologically active molecules.

Furthermore, a Chinese patent describes a preparation method for methyl 3-amino-4,5-dibromobenzoate, a closely related compound, emphasizing its role as a "building block" for synthesizing drug molecules. google.com This underscores the industrial and academic importance of such halogenated amino esters in constructing molecular frameworks for new medicines.

Exploration in Targeted Therapy Design

Targeted therapy, a cornerstone of modern oncology, relies on drugs that interfere with specific molecules involved in cancer growth and progression. The structural features of this compound make it an attractive scaffold for designing such targeted agents, particularly kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a common feature of many cancers. ed.ac.uk

The development of small molecule kinase inhibitors often involves the use of heterocyclic cores decorated with various substituents to achieve high potency and selectivity. ed.ac.uksemanticscholar.org While direct synthesis from this compound is not explicitly detailed in readily available literature, its potential is evident. For example, the synthesis of BRD4 inhibitors, a class of epigenetic modulators for cancer therapy, has been shown to utilize 3-ethyl-benzo[d]isoxazole scaffolds, which can be constructed from appropriately substituted aminobenzoates. nih.gov The bromo and iodo substituents on this compound offer orthogonal handles for Suzuki or other cross-coupling reactions, allowing for the systematic exploration of chemical space around a core scaffold to optimize binding to a target kinase.

Research into apoptosis-inducing agents for breast cancer has also utilized related starting materials like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. mdpi.com Derivatives of this compound have been shown to induce apoptosis in MCF-7 breast cancer cells, suggesting a potential mechanism for targeted cell killing. mdpi.com

Investigation in Anti-inflammatory and Analgesic Drug Discovery Programs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating pain and inflammation. Many NSAIDs, such as mefenamic acid, belong to the anthranilic acid derivatives class. wikipedia.org Anthranilic acid is 2-aminobenzoic acid, a close structural relative of this compound. The mechanism of action of these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. wikipedia.org

The potential for developing new anti-inflammatory agents from aminobenzoate precursors is an active area of research. nih.gov For instance, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine, which can be synthesized from amino esters, have been shown to exhibit selective inhibition of COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects associated with older NSAIDs. sigmaaldrich.com The analgesic properties of simple amino acids have also been investigated, suggesting that the amino group itself can contribute to the pharmacological profile. nih.gov The local anesthetic Procaine, which is 2-(diethylamino)ethyl 4-aminobenzoate, also demonstrates anti-inflammatory effects, further linking the aminobenzoate structure to this therapeutic area. wikipedia.org The unique halogenation pattern of this compound could be exploited to modulate the potency, selectivity, and pharmacokinetic properties of new anti-inflammatory and analgesic drug candidates.

Contributions to Agrochemical and Dye Synthesis Research

Beyond pharmaceuticals, the reactivity of this compound makes it a valuable intermediate in the synthesis of agrochemicals and high-performance dyes.

Intermediate in the Synthesis of Biologically Active Agrochemicals

The development of new herbicides, insecticides, and fungicides is crucial for modern agriculture. Halogenated aromatic compounds are a common feature in many active agrochemical ingredients due to their ability to enhance biological activity and metabolic stability.

Research has shown that halogenated analogues of L-meta-tyrosine, a natural herbicide, can be synthesized to create compounds with a range of biological responses, from root growth inhibition to delayed secondary root initiation. nih.gov This demonstrates that the introduction of halogens to a biologically active scaffold can fine-tune its herbicidal properties and degradation profile in the soil. nih.gov Similarly, novel α-amino phosphonate (B1237965) derivatives containing a uracil (B121893) moiety have been synthesized and shown to have excellent and selective herbicidal activities. nih.gov

In the field of insecticides, a patent for isoxazoline (B3343090) derivatives with insecticidal properties highlights the use of complex, substituted aromatic building blocks. epo.org While not directly mentioning this compound, the synthesis of these advanced molecules often relies on precursors with multiple reactive sites for building the final product. The bromo- and iodo- substituents on the target compound make it an ideal candidate for use in the multi-step synthesis of new agrochemicals, where these halogens can be replaced or used to direct further reactions to build the desired molecular complexity.

Precursor for Advanced Dye Molecules and Chromophores

The amino group on this compound makes it a classic starting material for the synthesis of azo dyes. Azo dyes, which contain the -N=N- linkage, are one of the most important classes of synthetic colorants. The synthesis typically involves the diazotization of the primary aromatic amine, followed by coupling with an electron-rich partner.

Studies on the synthesis of disperse dyes, used for coloring synthetic fibers like polyester (B1180765), often employ halogenated anilines as the diazo component. docsdrive.comresearchgate.netijirset.com The presence of halogens in the dye structure can significantly improve properties such as lightfastness and sublimation fastness, which are critical for textile applications. docsdrive.com Research on disperse dyes derived from 2,4-dichloroaniline (B164938) and 3-aminophenol (B1664112) has demonstrated the successful creation of dyes with good fastness properties on polyester fabrics. docsdrive.com

Although direct synthesis of a dye from this compound is not prominently featured in the reviewed literature, the synthesis of a novel azo dye from the closely related ethyl-4-amino benzoate (B1203000) has been reported. nih.gov This demonstrates the fundamental reactivity of the aminobenzoate scaffold in forming azo compounds. The additional bromo and iodo substituents on this compound would be expected to produce a bathochromic shift (a shift to longer wavelengths) in the resulting dye's absorption spectrum, potentially leading to deeper colors (e.g., reds and blues) compared to its non-halogenated counterpart. This makes it a promising precursor for creating new, high-performance disperse dyes.

Role in Material Science Research

The strategic placement of multiple halogen atoms (bromine and iodine) alongside an amino group on the aromatic ring of this compound makes it a compound of interest for material scientists. These functional groups can be exploited to create materials with tailored properties.

Incorporation into Polymeric Systems for Enhanced Properties

The presence of the amino group on this compound allows for its direct incorporation into various polymer backbones through polymerization reactions, such as those used to form polyamides, polyimides, and other condensation polymers. acs.orgacs.org The inclusion of this halogen-rich moiety can significantly enhance the properties of the resulting polymers.

Halogenated compounds are known to improve the thermal stability and flame retardancy of polymeric materials. mdpi.com While specific data on polymers containing this compound is not extensively published, the principles of polymer chemistry suggest that its integration could lead to materials with higher decomposition temperatures and improved resistance to fire. Furthermore, the bulky bromo and iodo substituents can increase the rigidity of the polymer chains, potentially leading to enhanced mechanical strength and a higher glass transition temperature. The presence of halogen atoms can also impart chemical resistance to the polymer.

The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. acs.orgrsc.orgresearchgate.netnih.gov In this context, this compound serves as a functionalized monomer. The general approach to creating such polymers is outlined in the table below.

| Polymer Type | Potential Synthetic Route | Anticipated Enhanced Properties |

| Polyamide | Condensation polymerization with a dicarboxylic acid | Thermal stability, flame retardancy, mechanical strength |

| Polyimide | Reaction with a dianhydride to form a poly(amic acid) followed by imidization | High thermal stability, chemical resistance, good mechanical properties |

Development of Novel Functional Materials

The field of functional materials is driven by the creation of substances with specific, tunable properties for advanced applications. nih.govelsevierpure.commanchester.ac.uk The unique electronic and structural characteristics of this compound make it a candidate for the development of such materials. The presence of both hydrogen bond donors (the amino group) and halogen bond donors (the iodine and bromine atoms) allows for the engineering of complex supramolecular structures.

Halogen bonding is a non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. researchgate.net The iodine and bromine atoms on the benzene (B151609) ring can interact with electron-donating atoms in other molecules, leading to the formation of ordered, self-assembled structures. This principle can be used to create liquid crystals, porous organic frameworks, and other materials with unique optical or electronic properties. While direct studies on this compound in this area are limited, research on analogous halogenated benzoic acids demonstrates their ability to form predictable and robust supramolecular assemblies. researchgate.net

Biochemical Research Applications

The structural similarity of this compound to biologically relevant molecules, such as aminobenzoic acids, suggests its potential for a range of biochemical applications. nih.govmdpi.com The introduction of halogen atoms can significantly influence the biological activity of a molecule.

Studies on Enzyme Interactions and Inhibition Mechanisms

Halogenated aromatic compounds are known to interact with various enzymes, and in some cases, act as inhibitors. researchgate.netnih.govresearchgate.net For instance, studies on halogenated chalcones have demonstrated their potent inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net The electronic properties and size of the halogen atoms can influence the binding affinity of the compound to the active site of an enzyme.

While there is a lack of specific research on the enzyme inhibitory activity of this compound, its structure suggests that it could be investigated as a potential inhibitor for various enzymes. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the halogen atoms can form halogen bonds or engage in hydrophobic interactions. Metabolic studies on derivatives of the related compound benzocaine (B179285) have shown that they can be hydrolyzed by plasma enzymes, suggesting that this compound could also be a substrate or inhibitor for hydrolytic enzymes. nih.govresearchgate.net

Probing Biological Pathways and Molecular Targets

Substituted aminobenzoic acids can be used as chemical probes to study biological pathways. nih.govresearchgate.net For example, para-aminobenzoic acid (PABA) is used to investigate glycine (B1666218) conjugation pathways. nih.govresearchgate.net The unique spectroscopic signatures and potential for specific interactions of halogenated compounds make them suitable for use as probes.

The bromo and iodo substituents on this compound could serve as useful labels for techniques such as X-ray crystallography or as heavy atoms for phasing. Furthermore, the compound's potential to interact with specific molecular targets could be exploited to study the function of those targets in biological systems. The degradation of aromatic compounds, including halogenated ones, by microorganisms involves specific enzymatic pathways that can be studied to understand bioremediation processes. nih.govnih.govmdpi.comresearchgate.net

Design of Bioactive Probes and Ligands

The development of bioactive probes and ligands is a cornerstone of drug discovery and chemical biology. nih.govresearchgate.net Substituted aminobenzoic acids provide a versatile scaffold for the synthesis of such molecules. nih.gov The functional groups on this compound can be readily modified to create a library of derivatives with diverse biological activities. The amino group can be acylated or alkylated, and the ester can be hydrolyzed or converted to an amide.

The halogen atoms play a crucial role in modulating the physicochemical properties of the molecule, such as its lipophilicity and electronic distribution, which in turn affects its biological activity. Studies on Schiff bases derived from halogen-substituted salicylaldehydes and their copper(II) complexes have shown that the type of halogen substituent significantly influences the structure and potential applications of the resulting ligands. rsc.orgnih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive ligands with tailored properties for specific biological targets.

Analytical Chemistry Method Development

The unique structural characteristics of this compound, a halogenated aromatic compound, necessitate the development of specific and reliable analytical methods for its detection and quantification. These methods are crucial for quality control during its synthesis, for its use in further chemical transformations, and for its potential role in advanced research applications. The development of such methods often draws upon established principles for the analysis of similar halogenated and aromatic compounds.

Development of Detection and Quantification Methods for Related Compounds

The analytical method development for this compound and its related compounds, such as precursors, intermediates, and potential impurities, is fundamental to ensuring its purity and proper characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of such aromatic amines and benzoates. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of multi-component pharmaceutical formulations and intermediates due to its rapidity, specificity, and accuracy. wisdomlib.org For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. The validation of such a method is crucial and would be performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. unr.edu.arpharmaguideline.comyoutube.com

The development process involves several key stages:

Column Selection: A C18 column is often the first choice for separating aromatic compounds. However, for highly similar halogenated compounds, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns might offer better selectivity due to different pi-pi interactions with the aromatic ring. nih.gov

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good peak shape and resolution between the main compound and any impurities. uoa.gr

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, with the detection wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. uoa.grupb.ro

A typical validation for an HPLC method would involve the parameters detailed in the interactive table below.

| Validation Parameter | Description | Typical Acceptance Criteria (based on ICH guidelines) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity and placebo peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile related compounds or for impurity profiling where high sensitivity and structural information are required, GC-MS is a powerful technique. Given that this compound is a halogenated aromatic compound, specific GC-MS methods developed for similar compounds can be adapted. For instance, the use of negative chemical ionization (NCI) can offer selective detection of brominated and iodinated compounds. sigmaaldrich.com

The development of a GC-MS method would focus on:

Column Selection: A capillary column with a low to mid-polarity stationary phase is generally suitable for separating aromatic compounds.

Temperature Programming: The oven temperature program is optimized to ensure the separation of analytes with different boiling points.

Ionization and Detection Mode: While Electron Impact (EI) ionization is common, NCI can provide enhanced sensitivity for halogenated compounds. Selected Ion Monitoring (SIM) can be used to further increase sensitivity and selectivity for target analytes. tdi-bi.com

Use as a Standard or Reagent in Analytical Protocols

This compound, with its well-defined chemical structure and high purity, has the potential to be used as a reference standard in various analytical protocols. Reference standards are crucial for ensuring the accuracy and reliability of analytical measurements in pharmaceutical quality control. chemicalbook.com

As a Primary or Secondary Reference Standard

A primary reference standard is a substance of high purity, whose value is accepted without reference to other standards. ust.edu While this compound can be synthesized to a high degree of purity (≥95%), its official status as a primary reference standard would require extensive characterization and certification by a recognized pharmacopeial body. wisdomlib.orgust.edu

More commonly, it could serve as a well-characterized in-house or secondary reference standard. In this capacity, it would be used for:

Identity Confirmation: Comparing the retention time and spectral data of a sample with that of the standard to confirm the presence of this compound.

Purity Assessment: Quantifying the main peak against the standard and identifying any impurities present in a synthesized batch.

Assay Method Validation: Used as the benchmark against which the accuracy of a newly developed analytical method is measured. uoa.gr

As an Internal Standard

In quantitative analysis using chromatographic techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and controls. scioninstruments.commonadlabtech.com The use of an internal standard helps to correct for variations in sample injection volume and potential matrix effects. monadlabtech.com

For an internal standard to be effective, it should be structurally similar to the analyte but well-resolved from it in the chromatogram. Given its unique structure with multiple halogen substitutions, this compound could potentially serve as an internal standard in the analysis of other halogenated aromatic compounds, provided it is not present in the original sample. The choice of an internal standard is critical for improving the precision of quantitative analysis. scioninstruments.com For example, in the analysis of other aromatic amines or benzoates, the distinct mass spectrum of this compound would make it an excellent candidate for GC-MS based quantification.

Future Perspectives and Emerging Research Areas for Ethyl 4 Amino 3 Bromo 5 Iodobenzoate

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of complex molecules like Ethyl 4-amino-3-bromo-5-iodobenzoate is continually evolving, with a push towards more efficient, selective, and safer methods. Future research is poised to leverage cutting-edge technologies that can overcome the limitations of traditional batch chemistry.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis and functionalization of halogenated anilines. researchgate.netsemanticscholar.org This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing fast and highly exothermic halogenation reactions. semanticscholar.org The use of microreactors can enhance safety when handling potentially toxic and corrosive reagents like elemental halogens. semanticscholar.org For a multi-step synthesis, a continuous flow process could streamline the production of this compound, improving yield, purity, and process safety.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a mild alternative to traditional methods that often require harsh conditions. nih.govacs.org This methodology is particularly relevant for modifying aniline (B41778) derivatives. acs.orgresearchgate.net Research indicates that photoredox catalysis can facilitate the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring, often under redox-neutral conditions. acs.orgacs.org This opens up possibilities for the selective late-stage functionalization of the this compound scaffold, allowing for the introduction of diverse molecular fragments to create libraries of novel compounds with unique properties. nih.govacs.org For instance, the generation of radical species from alkyl halides or other precursors can lead to regioselective alkylation or arylation of the aniline ring. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |

|---|---|---|---|

| Reaction Control | Limited control over exotherms | Precise temperature and pressure control semanticscholar.org | Mild reaction conditions (visible light) nih.gov |

| Safety | Handling of hazardous reagents can be risky | Enhanced safety, in-line quenching semanticscholar.org | Often uses less toxic reagents acs.org |

| Scalability | Can be challenging | Readily scalable | Scalability can be a focus of development |

| Selectivity | May lead to side products | Improved selectivity and yield semanticscholar.org | High regioselectivity possible acs.orgresearchgate.net |

| Efficiency | Often involves multiple manual steps | Streamlined, continuous process | Atom economical, high functional group tolerance acs.org |

Advanced Applications in Medicinal Chemistry and Drug Delivery Systems

The structural motifs present in this compound make it a valuable building block in medicinal chemistry. chemimpex.com Its applications are expected to expand beyond its current role as an intermediate.

Medicinal Chemistry: The compound serves as a crucial starting material for synthesizing biologically active molecules, including potential anti-inflammatory and analgesic drugs. chemimpex.com The presence of bromine and iodine atoms allows for diverse and selective cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures. Future research will likely focus on using this scaffold to develop targeted therapies. For example, related thienopyrimidine derivatives have been synthesized and evaluated as dual topoisomerase-I/II inhibitors for anticancer applications. nih.gov The unique substitution pattern of this compound could be exploited to design novel inhibitors of enzymes or receptors implicated in various diseases.

Drug Delivery Systems: As a versatile chemical intermediate, this compound can be incorporated into more complex systems, such as polymers and materials. chemimpex.com This functionality is key for developing advanced drug delivery systems. The compound could be used to synthesize specialized linkers for antibody-drug conjugates (ADCs) or to create functionalized polymers for encapsulating therapeutic agents. Its ability to undergo further chemical transformations makes it a candidate for creating materials with enhanced properties like thermal stability and chemical resistance, which are beneficial for controlled-release formulations. chemimpex.com

Development of Sustainable Synthesis and Utilization Approaches

In line with the growing emphasis on green chemistry, future research will aim to develop more sustainable methods for synthesizing and utilizing this compound.

The adoption of flow chemistry not only improves safety and efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption. semanticscholar.org Similarly, photoredox catalysis often employs visible light as a renewable energy source and can reduce the need for stoichiometric, and often toxic, reagents. nih.govacs.org

Future efforts may also explore:

Greener Solvents: Investigating the use of benign and recyclable solvents.

Catalytic Systems: Developing more efficient and reusable catalysts for the halogenation and functionalization steps, potentially moving away from stoichiometric reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle where methods like photoredox-catalyzed C-H functionalization excel. acs.org

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and are poised to significantly impact the exploration of compounds like this compound. researchgate.netnih.gov